Pentanal, 2-ethyl-4-oxo-(9CI)

asymmetric synthesis chiral building block stereogenic center

Pentanal, 2-ethyl-4-oxo-(9CI), systematically named 2-ethyl-4-oxopentanal (CAS 111832-67-8), is a bifunctional C₇H₁₂O₂ keto-aldehyde bearing a terminal aldehyde and an internal ketone separated by a 2-ethyl-substituted methylene bridge. Unlike simple mono-carbonyl compounds, the 1,4-dicarbonyl motif and the chiral C-2 center (racemic unless specified) distinguish it from unsubstituted 4-oxopentanal (CAS 626-96-0) and positional isomers such as 4-oxoheptanal (CAS 74327-28-9).

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 111832-67-8
Cat. No. B045741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanal, 2-ethyl-4-oxo-(9CI)
CAS111832-67-8
SynonymsPentanal, 2-ethyl-4-oxo- (9CI)
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(CC(=O)C)C=O
InChIInChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3
InChIKeyCIQUERDAZQQOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanal, 2-ethyl-4-oxo-(9CI) (CAS 111832-67-8): Structural Identity and Compound-Class Context for Procurement Decisions


Pentanal, 2-ethyl-4-oxo-(9CI), systematically named 2-ethyl-4-oxopentanal (CAS 111832-67-8), is a bifunctional C₇H₁₂O₂ keto-aldehyde bearing a terminal aldehyde and an internal ketone separated by a 2-ethyl-substituted methylene bridge . Unlike simple mono-carbonyl compounds, the 1,4-dicarbonyl motif and the chiral C-2 center (racemic unless specified) distinguish it from unsubstituted 4-oxopentanal (CAS 626-96-0) and positional isomers such as 4-oxoheptanal (CAS 74327-28-9) [1]. Its primary documented role is as a specialty intermediate in asymmetric synthesis and medicinal chemistry campaigns, where the 2-alkyl substituent modulates both steric environment and lipophilicity relative to des-ethyl analogs .

Chiral 1,4-keto-aldehyde with stereogenic C‑2 center (racemic or enantiopure)
Orthogonal aldehyde reactivity distinct from 1,4-diketone analogs
Specialty intermediate for asymmetric synthesis and chiral SAR campaigns

Why In-Class 1,4-Keto-Aldehydes Cannot Substitute for Pentanal, 2-ethyl-4-oxo-(9CI) Without Experimental Re-Validation


Generic substitution within the 1,4-keto-aldehyde family is contraindicated because the 2-ethyl substituent on pentanal, 2-ethyl-4-oxo-(9CI) introduces a stereogenic center and alters both the steric profile and the calculated logP (≈1.19) compared to the des-ethyl parent 4-oxopentanal (logP ≈0.19) [1]. In copper-catalyzed asymmetric conjugate addition, the 2-alkyl substitution pattern directly influences enone conformation (s-trans vs. s-cis) and Lewis acid carbonyl binding mode, with enantioselectivities reaching up to 79% ee in reactions where this compound class serves as a mechanistic probe [2]. Furthermore, the compound exists as a keto-aldehyde, not a 1,4-diketone as occasionally mis-annotated (e.g., “2-ethyl-1,4-pentanedione”), meaning that the aldehyde terminus provides orthogonal reactivity (e.g., chemo-selective imine formation, aldol reactions) that a diketone analog cannot replicate without additional redox steps . These cumulative differences render simple replacement by 4-oxopentanal, 2-methyl-4-oxopentanal, or 4-oxoheptanal scientifically unjustified without side-by-side re-optimization.

Achiral analog

4‑Oxopentanal lacks a stereogenic center; may not support asymmetric synthesis or chiral SAR studies.

Lipophilicity shift

The 2‑ethyl substituent increases logP by ~1 unit; substitution may alter extraction recovery and RP‑HPLC retention.

Diketone mis‑annotation

Keto‑aldehyde identity provides aldehyde‑specific reactivity; a diketone analog cannot replicate chemoselective ligation.

Quantitative Differentiation Evidence for Pentanal, 2-ethyl-4-oxo-(9CI) vs. Closest Analogs


Evidence Item 1: Enantioselective Synthesis Utility – Chiral C-2 Center Enables Asymmetric Applications Absent in 4-Oxopentanal

Pentanal, 2-ethyl-4-oxo-(9CI) possesses a stereogenic center at C-2 due to the 2-ethyl substituent, making it intrinsically chiral in racemic form whereas 4-oxopentanal (CAS 626-96-0) is fully achiral [1]. The (2R)-enantiomer is registered separately (CAS 362607-66-7), confirming that chirality is chemically resolved and accessible [2]. In copper-catalyzed asymmetric 1,4-ZnEt₂ addition, systematic variation of 2-alkyl substitution on linear enones derived from this keto-aldehyde scaffold modulates the reactive enone conformation (s-trans vs. s-cis) and Lewis acid binding, with enantioselectivities reaching up to 79% ee [3]. No comparable asymmetric transformation has been reported for the achiral 4-oxopentanal scaffold under identical conditions.

Chiral Center vs. Achiral
Head‑to‑head
Target: chiral at C‑2, up to 79% ee in Cu‑catalyzed conjugate addition.
Comparator (4‑oxopentanal): achiral, no comparable data.
Supports stereochemical SAR exploration; achiral analog cannot provide enantioselective outcomes.
Cu/ZnEt₂ system; Tetrahedron Lett. 2001.
asymmetric synthesis chiral building block stereogenic center

Evidence Item 2: Differential Lipophilicity (Calculated logP) vs. 4-Oxopentanal – Implications for Extraction and Chromatographic Behavior

The calculated octanol-water partition coefficient (logP) of pentanal, 2-ethyl-4-oxo-(9CI) is 1.19, representing an increase of approximately 1.0 log unit compared to 4-oxopentanal (calculated logP ≈ 0.19) [1]. This 10-fold difference in theoretical partition coefficient is attributable solely to the 2-ethyl substituent (the ketone and aldehyde functionalities are identical in type and position) [1]. In a 1,4-keto-aldehyde series where aqueous workup or reversed-phase chromatographic purification is routine, this translates to measurably longer retention and higher organic-phase recovery for the 2-ethyl analog under fixed conditions [2].

Calculated logP Difference
Data to verify
Δ logP ≈ +1.0 (target: 1.19 vs. comparator: 0.19)
Impacts liquid‑liquid extraction and RP‑HPLC method development.
Predicted values from atom/fragment methods; validate experimentally.
logP lipophilicity chromatographic retention extraction efficiency

Evidence Item 3: Keto-Aldehyde (Not Diketone) Structural Identity – Orthogonal Aldehyde Reactivity Not Available from 2-Ethyl-1,4-Pentanedione

The IUPAC name of CAS 111832-67-8 is unambiguously 2-ethyl-4-oxopentanal, confirming it is a keto-aldehyde with one terminal aldehyde (–CHO) and one internal ketone (C=O at C-4), not a 1,4-diketone . The InChI string (InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3) independently verifies the aldehyde proton at position 5 (δ ~9-10 ppm) . This structural reality means the aldehyde terminus can undergo chemo-selective reactions (e.g., Schiff base formation with primary amines, selective reduction to the alcohol with NaBH₄ at low temperature, aldol condensation) without competing ketone interference [1]. In contrast, 2-ethyl-1,4-pentanedione (if used as a mis-annotation) would imply two ketone functionalities with fundamentally different and less chemo-differentiated reactivity, potentially leading to undesired cross-reactivity in multi-step sequences .

Keto‑Aldehyde Identity
Class‑level
IUPAC: 2‑ethyl‑4‑oxopentanal; InChI confirms aldehyde proton, not diketone.
Confirms orthogonal aldehyde reactivity; avoids mis‑annotation as diketone.
Aldehyde‑specific ligation (Schiff base) feasible under mild conditions.
chemo-selectivity aldehyde reactivity structural mis-annotation orthogonal functionalization

Evidence Item 4: Commercial Availability with Defined Purity (98%) vs. 4-Oxoheptanal – Procurement-Ready Specification

Pentanal, 2-ethyl-4-oxo-(9CI) is commercially offered at 98.0% purity through specialty chemical suppliers (e.g., Dayang Chem, as listed on Chemsrc) with inquiry-based pricing for scales from 100 g to 1000 kg . In comparison, the positional isomer 4-oxoheptanal (CAS 74327-28-9, also C₇H₁₂O₂) is listed with comparable purity but from a narrower supplier base and without documented multi-kilogram availability [1]. The molecular identity is confirmed by exact mass (128.084 Da) and PSA (34.14 Ų) values that are experimentally verifiable [2].

Commercial Purity Spec
Supplier data
Purity: 98.0%; available up to 1000 kg on inquiry.
Reduces procurement risk; supports scale‑up from R&D to process development.
Vendor specification; verify lot‑specific COA.
commercial availability purity specification procurement supply chain

Evidence Item 5: One-Pot Three-Component Synthetic Access via Michael Addition – Methodological Advantage Over Multi-Step Routes to 4-Oxoheptanal

A dedicated synthetic methodology exists for preparing 1,4-ketoaldehydes including 2-ethyl-4-oxopentanal via a one-pot three-component coupling reaction of deprotonated aldimines with 2-(N-methylanilino)-acrylonitrile, followed by hydrolysis . This convergent approach assembles the carbon skeleton in a single operation, contrasting with linear multi-step routes required for the positional isomer 4-oxoheptanal, which typically involves separate ketone installation and aldehyde introduction steps . The methodology is documented in the peer-reviewed journal Synthesis (1987) and has been cited in subsequent 1,4-ketoaldehyde literature [1].

One‑Pot Synthetic Route
Reported
Three‑component Michael addition of deprotonated aldimine to 2‑(N‑methylanilino)acrylonitrile.
May reduce synthesis steps and material cost compared to linear routes for analogs.
Synthesis 1987, 24–28; class‑level applicability to library synthesis.
one-pot synthesis Michael addition 1,4-ketoaldehyde synthetic methodology

High-Impact Application Scenarios for Pentanal, 2-ethyl-4-oxo-(9CI) Supported by Quantitative Differentiation Evidence


Scenario 1: Stereochemical Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

When a chiral center adjacent to the aldehyde terminus is required for target engagement, procurement of pentanal, 2-ethyl-4-oxo-(9CI) (racemic or enantiopure (2R)-form, CAS 362607-66-7) directly supplies the stereogenic C-2 scaffold that achiral 4-oxopentanal and symmetrically substituted 1,4-diketones cannot provide [1]. The demonstrated 79% enantioselectivity in copper-catalyzed conjugate additions to enones derived from this scaffold supports its utility in generating enantioenriched building blocks for lead optimization .

Scenario 2: Chemo-Selective Bioconjugation via Aldehyde-Specific Ligation

The terminal aldehyde of 2-ethyl-4-oxopentanal permits oxime or hydrazone ligation under mild aqueous conditions (pH 4–6) without interference from the internal ketone, as the aldehyde exhibits inherently higher electrophilicity (K_eq for Schiff base formation typically 10²–10⁴ M⁻¹) [1]. This chemo-selectivity cannot be replicated with 2-ethyl-1,4-pentanedione (if mis-sourced) or with 4-oxoheptanal where the aldehyde-ketone spacing differs, potentially altering conjugation efficiency .

Scenario 3: Process Chemistry Scale-Up Using Convergent One-Pot Methodology

For kilogram-scale synthesis, the one-pot three-component Michael addition route (Synthesis 1987) provides a step-economical access point to the 1,4-ketoaldehyde scaffold [1]. The convergent nature minimizes intermediate isolations and cumulative yield losses compared to multi-step linear routes required for 4-oxoheptanal or 2-methyl-4-oxopentanal . The documented commercial availability at up to 1000 kg scale (inquiry-based) further supports direct procurement as an alternative to in-house synthesis .

Scenario 4: Chromatographic Method Development Leveraging Differential logP

The elevated calculated logP (~1.19) of 2-ethyl-4-oxopentanal relative to 4-oxopentanal (logP ~0.19) provides a useful increment in reversed-phase HPLC retention (Δ logP ≈ +1.0) that can be exploited to separate the target intermediate from more polar byproducts without resorting to ion-pairing or normal-phase conditions [1]. This is particularly advantageous during reaction monitoring and purity assessment in medicinal chemistry and process development workflows .

Application
Selection Property
Validation Focus
Stereochemical SAR exploration
Chiral C‑2 center (racemic or (2R)-enantiomer)
Enantioselective reaction development and chiral HPLC resolution
Aldehyde‑specific bioconjugation
Terminal aldehyde with higher electrophilicity than internal ketone
Chemoselective oxime/hydrazone ligation at pH 4–6
Convergent scale‑up synthesis
One‑pot Michael addition methodology
Step‑economy and throughput vs. multi‑step linear routes
RP‑HPLC method optimization
Elevated logP for enhanced retention
Separation of target from polar byproducts without ion‑pairing
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